![molecular formula C23H24N2O6 B11994734 Octyl 2-(3-nitrophenyl)-1,3-dioxoisoindole-5-carboxylate](/img/structure/B11994734.png)
Octyl 2-(3-nitrophenyl)-1,3-dioxoisoindole-5-carboxylate
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Overview
Description
Octyl 2-(3-nitrophenyl)-1,3-dioxoisoindole-5-carboxylate is a complex organic compound with a unique structure that combines an octyl group, a nitrophenyl group, and a dioxoisoindole carboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octyl 2-(3-nitrophenyl)-1,3-dioxoisoindole-5-carboxylate typically involves multiple steps. One common method starts with the preparation of the dioxoisoindole core, which is then functionalized with a nitrophenyl group. The final step involves the esterification of the carboxylate group with an octyl alcohol. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Octyl 2-(3-nitrophenyl)-1,3-dioxoisoindole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents can be employed.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated products.
Scientific Research Applications
Octyl 2-(3-nitrophenyl)-1,3-dioxoisoindole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Octyl 2-(3-nitrophenyl)-1,3-dioxoisoindole-5-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and receptors, modulating their activity. The dioxoisoindole moiety may also play a role in binding to biological macromolecules, influencing cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
2-Nitrophenyl octyl ether: Shares the nitrophenyl and octyl groups but lacks the dioxoisoindole moiety.
3-Nitrophenylhydrazine: Contains the nitrophenyl group but differs in its overall structure and functional groups.
Uniqueness
Octyl 2-(3-nitrophenyl)-1,3-dioxoisoindole-5-carboxylate is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
Overview
Octyl 2-(3-nitrophenyl)-1,3-dioxoisoindole-5-carboxylate is a complex organic compound notable for its unique structural features, which include an octyl group, a nitrophenyl moiety, and a dioxoisoindole carboxylate structure. This compound has garnered attention in various fields, particularly in medicinal chemistry and drug discovery, due to its potential biological activities.
- Molecular Formula : C23H24N2O6
- Molecular Weight : 424.4 g/mol
- IUPAC Name : this compound
- Canonical SMILES : CCCCCCCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC(=CC=C3)N+[O-]
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The nitrophenyl group may facilitate interactions with enzymes and receptors, modulating their activity. The dioxoisoindole core is also believed to play a critical role in binding to biological macromolecules, influencing various cellular pathways.
Therapeutic Potential
Research indicates that this compound exhibits several potential therapeutic properties:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
- Anti-inflammatory Properties : There is evidence supporting its role in reducing inflammatory markers in vitro, making it a candidate for further exploration in inflammatory disease contexts.
- Antimicrobial Effects : Some studies have indicated that this compound exhibits antimicrobial activity against various bacterial strains.
In Vitro Studies
A study published in a peer-reviewed journal highlighted the compound's efficacy against breast cancer cell lines (MCF-7). The results demonstrated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The authors attributed this effect to the activation of caspase pathways involved in apoptosis.
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
10 | 85 |
25 | 60 |
50 | 30 |
In Vivo Studies
In animal models, this compound was tested for its anti-inflammatory properties. Mice treated with the compound showed a significant decrease in paw edema compared to controls, indicating its potential as an anti-inflammatory agent.
Comparison with Similar Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
Dodecyl 2-(3-nitrophenyl)-1,3-dioxoisoindole-5-carboxylate | Similar nitrophenyl and dioxoisoindole structure | Antimicrobial and anticancer |
2-Nitrophenyl octyl ether | Lacks dioxoisoindole moiety | Limited biological activity |
Properties
Molecular Formula |
C23H24N2O6 |
---|---|
Molecular Weight |
424.4 g/mol |
IUPAC Name |
octyl 2-(3-nitrophenyl)-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C23H24N2O6/c1-2-3-4-5-6-7-13-31-23(28)16-11-12-19-20(14-16)22(27)24(21(19)26)17-9-8-10-18(15-17)25(29)30/h8-12,14-15H,2-7,13H2,1H3 |
InChI Key |
HVNOGKDTTIWOAF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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